molecular formula C14H19N5O2 B2592010 1-(2-methoxyethyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 2034234-04-1

1-(2-methoxyethyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2592010
CAS No.: 2034234-04-1
M. Wt: 289.339
InChI Key: ZFRFKNUKTRBPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxyethyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis of Substituted Ureas

    Urea derivatives, including those with imidazole and pyridine subunits, are synthesized through reactions such as the Curtius rearrangement, offering diverse chemical scaffolds for further functionalization and study. This method enables the creation of mono-, di-, and trisubstituted ureas with potential utility in various chemical and biological research applications (Nesterova, Pugacheva, & Voevudsky, 2012).

  • Reactivity of Imidazole Derivatives

    The synthesis and detailed reactivity analysis of imidazole derivatives, including spectroscopic characterization and computational studies, help in understanding their potential applications. Such studies highlight the versatile chemical reactivity of these compounds, useful in developing novel materials and pharmaceuticals (Hossain et al., 2018).

Applications in Materials Science

  • Electrolytes for Dye-Sensitized Solar Cells (DSSC): Novel imidazolium-based oligomers, synthesized for use as electrolytes in DSSCs, demonstrate the potential of urea and imidazole derivatives in renewable energy technologies. These compounds can serve as the cationic component or redox mediator in DSSCs, contributing to the development of more efficient and sustainable energy solutions (Seo et al., 2010).

Biological Research Applications

  • Antimicrobial Activities

    The synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, including urea derivatives, and their evaluation for antimicrobial activities showcase the potential of such compounds in combating infectious diseases. These studies contribute to the search for new antimicrobial agents with improved efficacy and specificity (Sharma, Sharma, & Rane, 2004).

  • Anticancer Agents

    The design, synthesis, and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as anticancer agents illustrate the therapeutic potential of urea derivatives in oncology. These compounds demonstrate significant antiproliferative effects, highlighting their potential as novel anticancer therapies (Feng et al., 2020).

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-21-11-8-18-14(20)17-7-10-19-9-6-16-13(19)12-4-2-3-5-15-12/h2-6,9H,7-8,10-11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRFKNUKTRBPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCCN1C=CN=C1C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.